molecular formula C18H14Cl2N2O3S2 B2362752 N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide CAS No. 922646-65-9

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide

Cat. No.: B2362752
CAS No.: 922646-65-9
M. Wt: 441.34
InChI Key: ORYCAXFEKMPSCP-UHFFFAOYSA-N
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Description

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide is a useful research compound. Its molecular formula is C18H14Cl2N2O3S2 and its molecular weight is 441.34. The purity is usually 95%.
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Scientific Research Applications

  • Anticancer Applications : A series of compounds similar to the requested chemical structure have been synthesized and evaluated for their anticancer activity. For instance, compounds with a thiazol-2-yl moiety have shown moderate to excellent anticancer activity against breast, lung, colon, and ovarian cancer cell lines (Ravinaik et al., 2021). Additionally, derivatives of indapamide, a compound with a similar chemical structure, demonstrated proapoptotic activity against melanoma cell lines (Yılmaz et al., 2015).

  • Antimicrobial and Antifungal Applications : Thiazole derivatives, closely related to the chemical , have been synthesized and confirmed to exhibit antimicrobial activity. These derivatives have shown effectiveness against gram-positive and gram-negative bacterial species, as well as antifungal activity against Candida albicans and Aspergillus niger (Chawla, 2016).

  • Corrosion Inhibition in Oil Wells : Thiazole derivatives have been studied for their role in corrosion inhibition. For example, certain benzothiazole derivatives have shown effectiveness in protecting oil well tubular steel in hydrochloric acid solutions, indicating their potential application in industrial maintenance (Yadav et al., 2015).

  • Electrophysiological Activity : Some N-substituted imidazolylbenzamides or benzene-sulfonamides, chemically similar to the requested compound, have been synthesized and studied for their cardiac electrophysiological activity. These compounds have shown potential as selective class III agents, which are important in cardiac health (Morgan et al., 1990).

  • Gelation Behavior and Supramolecular Chemistry : N-(thiazol-2-yl)benzamide derivatives have been investigated for their gelation behavior. This research provides insights into the role of non-covalent interactions in gelation, which is significant in the field of materials science (Yadav & Ballabh, 2020).

Properties

IUPAC Name

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-ethylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O3S2/c1-2-27(24,25)13-5-3-4-12(8-13)17(23)22-18-21-16(10-26-18)11-6-7-14(19)15(20)9-11/h3-10H,2H2,1H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORYCAXFEKMPSCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.